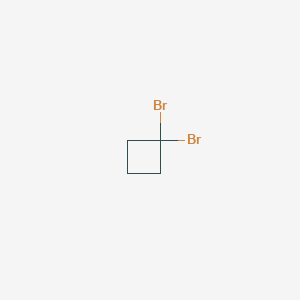

1,1-Dibromocyclobutane

CAS No.: 33742-81-3

Cat. No.: VC19665299

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33742-81-3 |

|---|---|

| Molecular Formula | C4H6Br2 |

| Molecular Weight | 213.90 g/mol |

| IUPAC Name | 1,1-dibromocyclobutane |

| Standard InChI | InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |

| Standard InChI Key | OMVVCERCDNKSEN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(Br)Br |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Conformational Dynamics

The cyclobutane ring in 1,1-dibromocyclobutane exhibits a puckered conformation, as predicted by ab initio calculations and confirmed via gas-phase electron diffraction studies . This puckering arises from the ring’s angle strain (approximately 90° for internal angles), which is partially alleviated by out-of-plane distortions. The two bromine atoms adopt a cis configuration, with one occupying an equatorial position and the other axial relative to the ring’s pseudorotation axis .

Table 1: Key Structural Parameters of 1,1-Dibromocyclobutane

| Parameter | Value | Source |

|---|---|---|

| Ring puckering amplitude | 25–30° | |

| C-Br bond length | 1.94–1.97 Å | |

| Br-C-C-Br dihedral angle | 15–20° (puckered) |

Synthetic Pathways and Optimization

Halogenation of Cyclobutane Derivatives

The most common synthesis involves radical bromination of cyclobutane using bromine (Br₂) under UV irradiation. Nordvik and Brinker (2003) achieved a 74% yield by employing a two-step process:

-

Cyclobutane bromination: Cyclobutane is treated with Br₂ in CCl₄ at 40°C for 48 hours.

-

Purification: Fractional distillation under reduced pressure isolates 1,1-dibromocyclobutane from mono- and tribrominated byproducts .

Alternative methods include the use of N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator, though yields remain suboptimal (~45%) due to competing ring-opening reactions .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

1,1-Dibromocyclobutane is a dense (2.18 g/cm³), volatile liquid with a boiling point of 160.8°C and a flash point of 40.3°C . Its IR and Raman spectra feature characteristic absorption bands at:

-

C-Br stretching: 540–560 cm⁻¹ (strong)

-

Ring deformation: 890–910 cm⁻¹ (medium)

Table 2: Physical Properties of 1,1-Dibromocyclobutane

| Property | Value | Method |

|---|---|---|

| Molecular weight | 213.898 g/mol | MS |

| Density (20°C) | 2.18 g/cm³ | Pycnometry |

| Boiling point | 160.8°C | Distillation |

| Refractive index | 1.608 | Abbe refractometer |

Reactivity and Applications

Elimination and Cross-Coupling Reactions

The geminal dibromide configuration renders 1,1-dibromocyclobutane highly reactive toward elimination. Treatment with strong bases (e.g., KOtBu) induces dehydrobromination to form cyclobutene, a strained alkene valuable in [2+2] cycloadditions :

In palladium-catalyzed couplings, it serves as a cyclobutylating agent. For example, Suzuki-Miyaura reactions with arylboronic acids yield 1,1-diarylcyclobutanes, which are precursors to liquid crystalline materials .

Recent Advances and Future Directions

Recent studies focus on exploiting its conformational flexibility in supramolecular chemistry. For instance, Weber et al. (1999) demonstrated its utility as a template for constructing strained macrocycles via Sonogashira couplings . Ongoing computational work aims to predict its behavior under high-pressure conditions, which could unlock applications in polymer cross-linking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume